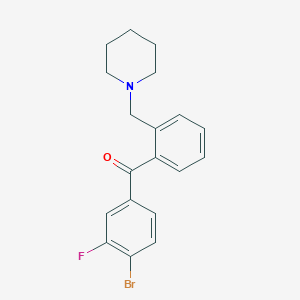

4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzophenone derivatives and related compounds has been explored in several studies. For instance, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using substituted aromatic/heterocyclic acid chlorides and characterized by various spectroscopic methods . Another study focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine through the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation . Additionally, the synthesis of a neuroleptic agent with a fluorinated benzophenone structure was achieved through a multi-step process involving Friedel-Crafts reactions and other transformations . A short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone was also reported, demonstrating a one-pot, highly selective industrial-scale method .

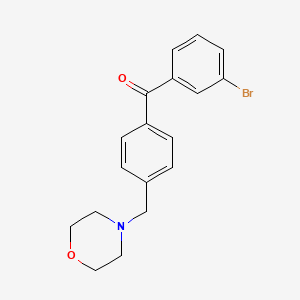

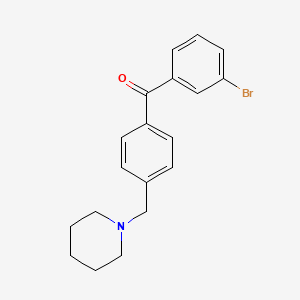

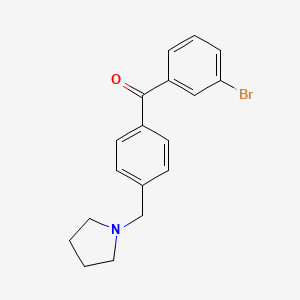

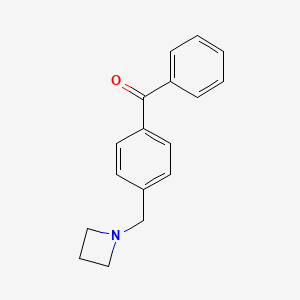

Molecular Structure Analysis

The molecular structure of benzophenone derivatives has been elucidated using various analytical techniques. For example, the structure of a novel bioactive heterocycle with a benzisoxazole and piperidine moiety was confirmed by X-ray diffraction, revealing the conformation of the rings and the presence of stabilizing inter- and intra-molecular hydrogen bonds . The absolute configuration of certain piperidinecarboxylic acid hydrobromides was determined by X-ray diffraction, providing insights into the stereochemistry of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzophenone derivatives has been investigated in the context of their potential biological activities. The antiproliferative effects of synthesized compounds were tested against various carcinoma cells, with certain derivatives showing potent activity . The synthesis of a neuroleptic agent involved multiple reactions, including ketalization, condensation, and debenzylation, highlighting the complexity of chemical transformations in medicinal chemistry . The Wittig-Horner reaction was employed to synthesize a compound with potential fluorescence properties, indicating the versatility of benzophenone derivatives in different chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are closely related to their molecular structure and synthesis. The crystalline structure of a bioactive heterocycle was analyzed, revealing the molecule's stability due to specific hydrogen bonding patterns . The fluorescence properties of a synthesized benzene derivative were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is indicative of aggregation-induced emission characteristics . The preparation of a non-peptide CCR5 antagonist also involved characterizing the product's structure using NMR and MS, which is essential for understanding the compound's physical and chemical behavior .

Propiedades

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNSWDVRYRDEIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643599 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | |

CAS RN |

898773-39-2 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.